

A Comparative Analysis of the Photophysical Properties of Menthyl Anthranilate and Its Derivatives

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Compound of Interest

Compound Name: *Menthyl anthranilate*

Cat. No.: *B129310*

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This guide provides a detailed comparative study of the photophysical properties of **Menthyl anthranilate** (MA), a common UV-A absorber in sunscreens, and its key derivatives: Methyl anthranilate and N-acetyl **menthyl anthranilate**. The following sections present quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of their behavior upon UV irradiation.

Data Presentation: Photophysical Properties

The photophysical characteristics of **Menthyl anthranilate** and its derivatives are summarized in the table below. These parameters are crucial for evaluating their efficacy and potential photodegradation pathways as sunscreen agents.

Compound	Solvent	Absorption Maxima (λ_{abs} , nm)	Emission Maxima (λ_{em} , nm)	Fluorescence Quantum Yield (Φ_f)	Triplet State Absorption Maxima (λ_T , nm)	Singlet Oxygen Quantum Yield (Φ_{Δ})
Menthyl anthranilate (MA)	Ethanol	220, 249, 340[1]	390-405[1][2]	0.64 \pm 0.06[1][2]	480[1][2]	0.09-0.12[2][3]
Methyl anthranilate	Various	288, 325[4]	~400[1]	0.376–0.549[5]	-	-
N-acetyl menthyl anthranilate (NAMA)	Toluene	-	363-370	0.16 \pm 0.01[6]	450[6]	0.19-0.21[6]

Experimental Protocols

The data presented in this guide were obtained using standard photophysical characterization techniques. The following is a generalized description of the key experimental protocols.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer. Solutions of the compounds are prepared in spectroscopic grade solvents at concentrations typically ranging from 10^{-5} to 10^{-4} M. The absorbance is measured over a wavelength range of 200-800 nm in a quartz cuvette with a 1 cm path length. The wavelengths of maximum absorption (λ_{abs}) are determined from the resulting spectra.

Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are measured using a spectrofluorometer. For emission spectra, the sample is excited at a wavelength corresponding to one of its absorption maxima, and the emitted light is scanned over a range of higher wavelengths. For excitation spectra, the emission wavelength is fixed at the maximum of the fluorescence band, and the

excitation wavelength is scanned. Fluorescence quantum yields (Φ_f) are typically determined using a well-characterized standard with a known quantum yield, such as quinine sulfate in 0.1 M H_2SO_4 .

Transient Absorption Spectroscopy

To study the properties of the triplet excited state, microsecond or nanosecond transient absorption spectroscopy is employed. The sample is excited by a short laser pulse, and the change in absorbance is monitored over time at various wavelengths using a probe light source. This technique allows for the determination of the triplet state absorption maxima (λ_T) and its lifetime.

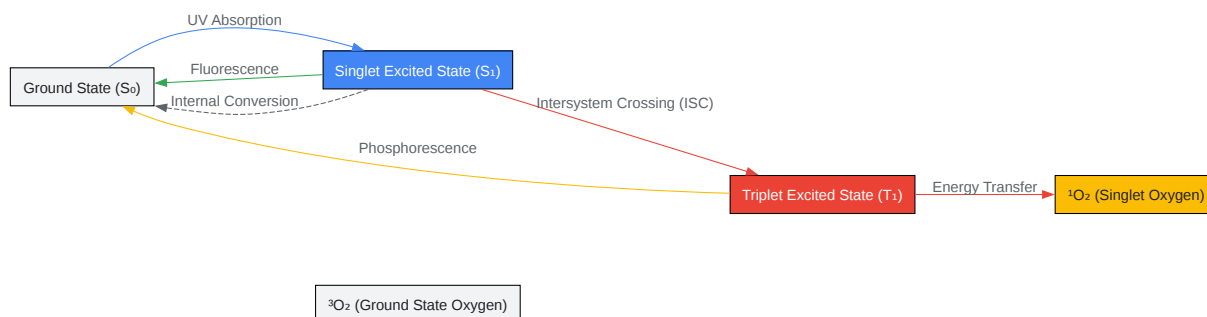
Singlet Oxygen Quantum Yield Determination

The quantum yield of singlet oxygen (Φ_Δ) generation is determined by time-resolved near-infrared luminescence measurements. The characteristic phosphorescence of singlet oxygen at approximately 1270 nm is detected following pulsed laser excitation of the photosensitizer (the anthranilate derivative) in an aerated solvent. The intensity of this emission is compared to that of a standard photosensitizer with a known singlet oxygen quantum yield.

Visualizations

Photophysical Pathways of Menthyl Anthranilate

The following diagram illustrates the key photophysical processes that **Menthyl anthranilate** undergoes upon absorption of UV radiation.

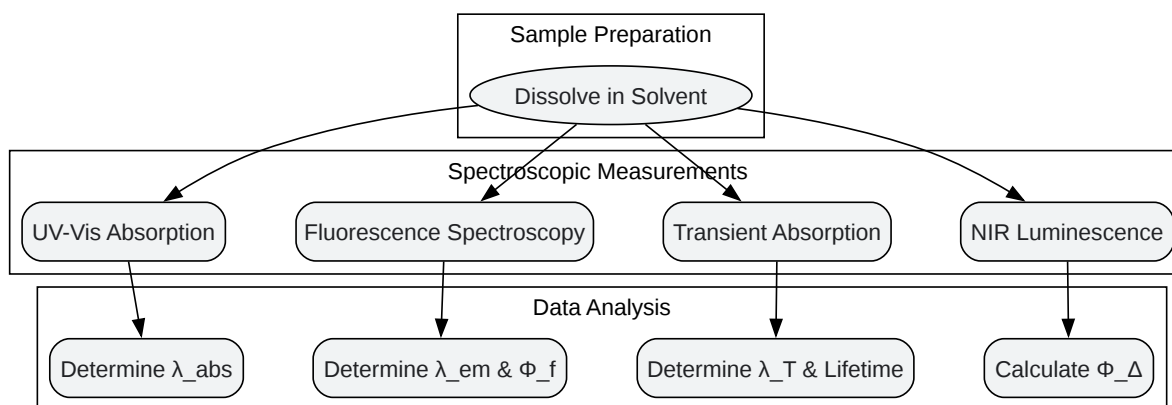


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Caption: Key photophysical deactivation pathways for **Menthyl anthranilate**.

Experimental Workflow for Photophysical Characterization

This diagram outlines the typical experimental workflow for characterizing the photophysical properties of a sunscreen agent like **Menthyl anthranilate**.



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Caption: Workflow for characterizing photophysical properties.

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